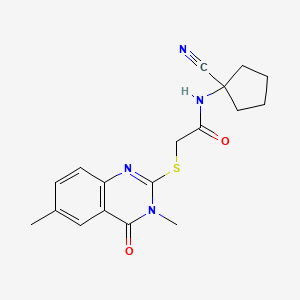

![molecular formula C25H21N3O2 B2505911 N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide CAS No. 1903075-38-6](/img/structure/B2505911.png)

N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide" has not been directly studied in the provided papers. However, similar benzamide derivatives have been synthesized and characterized, which can provide insights into the potential properties and behaviors of the compound . Benzamides are a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions or condensation of appropriate amines with benzoyl chlorides or other acylating agents. For instance, antipyrine derivatives were synthesized using good yields and characterized spectroscopically . Similarly, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. For example, the crystal structure of antipyrine-like derivatives was determined, and the molecules were found to crystallize in the monoclinic P21/c space group . The molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was also analyzed using X-ray diffraction . These studies provide a basis for understanding the potential molecular structure of "this compound."

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including interactions with biological targets. For instance, some benzamide derivatives were screened for their inhibitory potential against enzymes such as alkaline phosphatase and ecto-5'-nucleotidases . The reactivity of these compounds can be influenced by their molecular structure and the presence of functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of substituents can affect their solubility, melting point, and reactivity. The compound 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was characterized by its melting point and spectroscopic techniques . The physical properties such as luminescence and stimuli-responsive behavior were observed in pyridyl substituted benzamides . These findings can help predict the properties of "this compound."

Aplicaciones Científicas De Investigación

Electrochemical Synthesis and Applications

One study discusses a metal- and reagent-free method for the synthesis of benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation, highlighting the potential of electrochemical processes in synthesizing complex heterocyclic compounds, which could be relevant to the synthesis or modification of N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide for specific applications (Qian et al., 2017).

Catalysis and Organic Synthesis

Research into copper-mediated aryloxylation of benzamides, utilizing an N,O-bidentate directing group, offers insights into selective functionalization strategies. This methodology could be applicable to the functionalization of this compound for the synthesis of novel organic molecules with potential pharmaceutical applications (Hao et al., 2014).

Pharmacokinetics and Drug Development

Studies on novel ALK5 inhibitors related in structure to this compound have investigated their pharmacokinetics, tissue distribution, and potential anti-fibrotic drug applications. This indicates the relevance of similar compounds in drug discovery and development, particularly in targeting fibrotic diseases and cancer metastasis (Kim et al., 2008).

Chemical Sensors and Material Science

Research on polymeric nanoparticles incorporating 2,2′-bipyridine units for metal ion sensing illustrates the utility of bipyridine moieties in developing compartmentalised sensors. This suggests potential applications of this compound in creating new types of sensors or materials with specific chemical recognition properties (Gillissen et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of 3-(benzyloxy)-N-({[2,3’-bipyridine]-3-yl}methyl)benzamide is the lipid-transfer protein Sec14p . Sec14p is a major phosphatidylinositol-transfer protein (PITP) in Saccharomyces cerevisiae .

Mode of Action

The compound interacts with its target, Sec14p, by inhibiting its function . The compound’s interaction with Sec14p leads to changes in the lipid transfer activity of the protein .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of Sec14p. This could potentially disrupt lipid transfer and related cellular processes, leading to antifungal effects .

Propiedades

IUPAC Name |

3-phenylmethoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c29-25(20-9-4-12-23(15-20)30-18-19-7-2-1-3-8-19)28-17-22-11-6-14-27-24(22)21-10-5-13-26-16-21/h1-16H,17-18H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCQLPFORUWONO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2505831.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2505834.png)

![(2-(2-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2505836.png)

![6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2505839.png)

![3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2505841.png)

![2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2505842.png)

![2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2505846.png)

![N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)